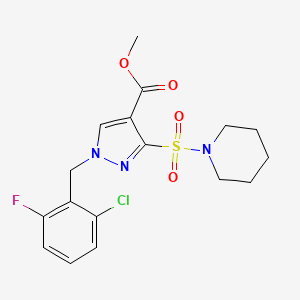
methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C17H19ClFN3O4S and its molecular weight is 415.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₇ClFNO₂
- Molecular Weight : 285.74 g/mol
- CAS Number : 1443346-28-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, they can inhibit BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives demonstrate promising antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus niger at specific concentrations .
| Pathogen | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Bacillus subtilis | 40 | Ampicillin |
| E. coli | 40 | Amoxicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Case Studies
- Breast Cancer Study : A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that certain pyrazoles exhibited high cytotoxicity, particularly in the MDA-MB-231 cell line, suggesting their potential as adjuncts in breast cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various pyrazole derivatives against multiple bacterial strains. The findings revealed that some compounds showed comparable efficacy to standard antibiotics, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
特性
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S/c1-26-17(23)13-11-21(10-12-14(18)6-5-7-15(12)19)20-16(13)27(24,25)22-8-3-2-4-9-22/h5-7,11H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWGRHUJVRSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













